molecular formula C5H3F3N2O2S B13944934 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- CAS No. 671-99-8

4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)-

Cat. No.: B13944934
CAS No.: 671-99-8
M. Wt: 212.15 g/mol
InChI Key: UWGGDNKXFMDKQQ-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- typically involves the reaction of 2-thioxo-4-imidazolidinone with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth. The pathways involved include the disruption of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

CAS No.

671-99-8

Molecular Formula

C5H3F3N2O2S

Molecular Weight

212.15 g/mol

IUPAC Name

2-sulfanylidene-1-(2,2,2-trifluoroacetyl)imidazolidin-4-one

InChI

InChI=1S/C5H3F3N2O2S/c6-5(7,8)3(12)10-1-2(11)9-4(10)13/h1H2,(H,9,11,13)

InChI Key

UWGGDNKXFMDKQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=S)N1C(=O)C(F)(F)F

Origin of Product

United States

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